N-(4-Nitrophenyl)phosphoramidic acid

Description

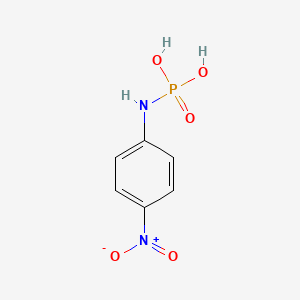

Structure

3D Structure

Properties

CAS No. |

63542-05-2 |

|---|---|

Molecular Formula |

C6H7N2O5P |

Molecular Weight |

218.10 g/mol |

IUPAC Name |

(4-nitroanilino)phosphonic acid |

InChI |

InChI=1S/C6H7N2O5P/c9-8(10)6-3-1-5(2-4-6)7-14(11,12)13/h1-4H,(H3,7,11,12,13) |

InChI Key |

DJGIFHJAWDEPNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NP(=O)(O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Nitrophenyl Phosphoramidic Acid and Its Derivatives

Established Synthetic Routes

The formation of the P-N bond in phosphoramidates can be achieved through several distinct chemical transformations. The primary synthetic routes include salt elimination, oxidative cross-coupling, azide-based reactions, reductive methods, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) chemistry. nih.govnih.gov

Salt elimination is a classical and widely used method for constructing the P-N bond. nih.gov This approach typically involves the reaction of an amine with a phosphoryl halide, often in the presence of a base to neutralize the resulting hydrohalic acid. acs.orgnih.gov

A prominent example of this category is the Atherton-Todd reaction. nih.govacs.org In this process, a dialkyl H-phosphonate is reacted with an amine in the presence of a base and a halogenating agent, such as carbon tetrachloride (CCl4). nih.govacs.org The reaction proceeds via the in situ formation of a reactive phosphoryl halide intermediate. nih.govresearchgate.net The scope of this reaction has been explored with various amines, including aromatic amines like aniline (B41778), and different solvents, yielding the desired phosphoramidates in good yields. nih.gov

Modifications to the classical Atherton-Todd reaction aim to avoid hazardous halogenating agents like CCl4. nih.gov For instance, trichloroisocyanuric acid has been used as an efficient reagent for this transformation under base-free conditions. nih.gov

Another variation is the use of inorganic bases and catalysts. Zwierzak and Osowska-Pacewicka developed a method using inorganic bases with [n-Bu4N]Br as a catalyst to synthesize phosphoramidates from diethyl H-phosphonate and various amines, including aromatic amines like aniline and 4-chloroaniline, with high yields (83–100%). nih.gov While effective, these salt elimination methods often require pre-functionalization steps and can generate significant stoichiometric waste. nih.gov

Table 1: Examples of Salt Elimination Reactions for Phosphoramidate (B1195095) Synthesis

| Phosphorus Source | Amine | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| (EtO)2P(O)H | Aniline | CCl4, Base | 62-92% | nih.gov |

| (EtO)2P(O)H | Cyclohexylamine | CCl4, Base | 62-92% | nih.gov |

| (EtO)2P(O)H | Aniline | Inorganic Base, [n-Bu4N]Br | 83-100% | nih.gov |

Oxidative cross-coupling reactions represent a more modern and often more environmentally benign approach to P-N bond formation. nih.gov These methods typically involve the direct coupling of a P(O)-H compound, such as a dialkyl H-phosphonate, with an amine in the presence of an oxidant. researchgate.net

One common strategy employs iodine as a catalyst or mediator. nih.gov For example, iodine can be used with an oxidant like hydrogen peroxide (H2O2) for the dehydrogenative cross-coupling of diethyl H-phosphonate and various amines. nih.gov This method offers an alternative to toxic halogenating agents, generating water or alcohol as byproducts. nih.gov However, these reactions can sometimes suffer from low yields and the formation of side products. nih.gov A protocol using sodium iodide (NaI) as the catalyst and H2O2 as a green oxidant has been shown to be effective for a wide range of aromatic and aliphatic amines. researchgate.net

Transition metal catalysts are also frequently employed. Copper-catalyzed systems, for instance, can achieve the oxidative coupling of amines and H-phosphonates using molecular oxygen (from the air) as the sole oxidant. rsc.org This approach is attractive due to its use of an inexpensive and readily available catalyst and a green oxidant. rsc.org Other methods may use hazardous chlorinating agents like trichloroisocyanuronitrile (Cl3CCN) or carbon tetrachloride (CCl4) in conjunction with a base to facilitate the coupling. nih.gov While these methods can be efficient with short reaction times, they generate significant waste. nih.gov

Table 2: Examples of Oxidative Cross-Coupling Reactions

| P(O)-H Compound | Amine | Catalyst/Oxidant | Yield | Reference |

|---|---|---|---|---|

| Diethyl H-phosphonate | Various amines | I2 / H2O2 | 31-96% | nih.gov |

| H-phosphonates | Aromatic/Aliphatic amines | NaI / H2O2 | Not specified | researchgate.net |

| H-phosphonates | Various amines | CuI / O2 (air) | Not specified | rsc.org |

Azides serve as versatile precursors for the synthesis of phosphoramidates. nih.gov One of the primary methods is the Staudinger reaction, where an organic azide (B81097) reacts with a trivalent phosphorus compound, such as a trialkyl phosphite (B83602), to form an iminophosphorane intermediate. acs.org Subsequent hydrolysis of this intermediate yields the phosphoramidate and a phosphine (B1218219) oxide byproduct. acs.org This pathway often involves the in situ generation of the organic azide from an organic halide and an azide source. nih.gov While this route avoids less toxic starting materials compared to others, it relies on the preparation of potentially hazardous azide precursors. nih.gov

Another significant approach involves the use of phosphoryl azides. acs.orgresearchgate.net These reagents can react with various nucleophiles, including amines, to form phosphoramidates. researchgate.net For example, a metal-free, one-step amination of phosphoryl azide has been developed, which proceeds via a nucleophilic substitution mechanism where the amine attacks the phosphorus center, leading to the displacement of the azide anion. researchgate.net

Furthermore, transition metal-catalyzed reactions have been developed for the C-H amidation of substrates using phosphoryl azides. acs.org Iridium-based catalyst systems can activate C-H bonds, which then react with phosphoryl azides to form the P-N linkage directly. acs.org This method has been successfully applied to a range of phosphoryl azides with alkyl, aryl, and binaphthyl substituents. acs.org

Table 3: Overview of Azide-Based Synthetic Pathways

| Azide Source | Phosphorus Source/Reagent | Key Features | Reference |

|---|---|---|---|

| Organic Azide | Trialkyl phosphite | Staudinger-like reaction; In situ azide generation | nih.gov |

| Phosphoryl Azide | Amine | Metal-free, one-step amination | researchgate.net |

Reductive strategies provide an alternative pathway to phosphoramidates, notably by utilizing nitro compounds as starting materials. nih.gov This is particularly relevant for the synthesis of N-arylphosphoramidates, including N-(4-nitrophenyl)phosphoramidic acid derivatives. nih.gov

A key example is the reaction of a nitroaromatic compound, such as nitrobenzene, with a trivalent phosphorus reagent like triethyl phosphite or trimethyl phosphite. nih.gov This reaction, which can be facilitated by microwave irradiation, results in the reduction of the nitro group and the concurrent formation of the P-N bond. nih.gov The process yields N-arylphosphoramidates, offering a direct route from readily available nitro compounds instead of the more conventional amine precursors. nih.gov The reaction has been shown to be effective for nitrobenzenes with various substituents, including methyl, methoxy, and halogen groups. nih.gov

The reduction of nitroaryl-substituted phosphoramides can also be achieved using methods like catalytic hydrogenation (e.g., with Pd/C) or with sodium borohydride. google.com Additionally, certain enzymes, such as bacterial nitroreductases, are capable of reducing aromatic nitro groups to the corresponding amines or hydroxylamines, which can be a step in a chemoenzymatic synthesis pathway. google.com

Table 4: Reductive Synthesis of N-Arylphosphoramidates

| Nitro Compound | Phosphorus Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nitrobenzene | Triethyl phosphite | Microwave-assisted | 52-79% | nih.gov |

Hydrophosphinylation is another established route for the synthesis of organophosphorus compounds, including phosphoramidates. nih.gov This reaction typically involves the addition of a P(O)-H group across a carbon-nitrogen double bond (C=N) of an imine or a related substrate. The reaction can be catalyzed by various agents, including metals or bases, and leads directly to the formation of α-amino phosphonates or related phosphoramidate structures.

While specific examples focusing solely on this compound via this route are not detailed in the provided search results, the general applicability of this method to form P-N containing compounds is recognized as one of the six main synthetic categories. nih.govnih.gov The reaction provides a pathway to α-functionalized phosphoramidates, which are valuable synthetic intermediates.

The Phosphoramidate-Aldehyde-Dienophile (PAD) reaction is a multicomponent process that constructs N-substituted phosphoramidates. researchgate.netnih.gov This transformation involves the reaction of a phosphoramidate, an α,β-unsaturated aldehyde, and a dienophile (such as a maleimide). researchgate.netresearchgate.net

The reaction proceeds in a sequence that results in the formation of a new N-substituted phosphoramidate product. researchgate.net The process is known to be diastereoselective, and the stereochemical outcome can be influenced by chiral elements within the reactants. researchgate.net The PAD reaction is particularly useful for synthesizing complex phosphoramidate structures in a single step from simple starting materials. A proposed mechanism exists for this transformation, and the resulting phosphoramidate functional group can be subsequently hydrolyzed, although isolation of the final allylic amine product can be challenging. researchgate.net

Atherton-Todd Reaction and its Variants for Phosphoramidate Synthesis

The Atherton-Todd reaction represents a foundational method for the synthesis of phosphoramidates, including this compound. beilstein-journals.orgnih.gov This reaction classically involves the coupling of a dialkyl phosphite with an amine, such as 4-nitroaniline, in the presence of carbon tetrachloride (CCl₄) and a base. beilstein-journals.orgnih.gov The base, typically a primary, secondary, or tertiary amine, serves to neutralize the hydrochloric acid byproduct. wikipedia.org

The core of the Atherton-Todd reaction is the in situ generation of a reactive phosphorylating intermediate, which is then attacked by the amine nucleophile. nih.gov A significant drawback of the original method is the use of hazardous halogenated solvents like CCl₄. nih.gov This has spurred the development of several variants to improve safety and efficiency.

Key Variants and Modifications:

Alternative Halogenating Agents: To circumvent the toxicity of CCl₄, other halogen sources have been explored. nih.gov Research has shown a reactivity trend of CCl₄ > CFCl₃ > CF₂Cl₂ >> CHCl₃. beilstein-journals.org

Iodine-Mediated Synthesis: Nielsen and Caruthers reported an iodine-mediated reaction of phosphite and an amine. nih.gov This method can be performed with or without a solvent and sometimes utilizes H₂O₂ as a co-catalyst. nih.gov

Catalytic Approaches: To create more environmentally benign processes, catalytic strategies have been developed. For instance, Fe₃O₄@MgO nanoparticles have been used as a reusable catalyst for the Atherton-Todd coupling reaction. nih.gov

Radical-Initiated Reactions: A recent modification involves a phosphoryl radical-initiated Atherton-Todd-type reaction that uses air as the radical initiator and chloroform (B151607) (CHCl₃) as the halogenating agent, proceeding under mild conditions. rsc.org

Interactive Data Table: Variants of the Atherton-Todd Reaction

| Variant | Key Reagents | Advantages | Reference |

|---|---|---|---|

| Classical Atherton-Todd | Dialkyl phosphite, Amine, CCl₄, Base | Well-established, versatile | beilstein-journals.orgnih.gov |

| Iodine-Mediated | Dialkyl phosphite, Amine, I₂, (optional H₂O₂) | Avoids chlorinated solvents | nih.gov |

| Nanoparticle-Catalyzed | Dialkyl phosphite, Amine, CCl₄, Fe₃O₄@MgO catalyst | Reusable catalyst, low cost | nih.gov |

| Radical-Initiated | H-phosphinate, Amine, CHCl₃, Air | Mild conditions, avoids CCl₄ | rsc.org |

Mechanistic Investigations of Phosphoramidate Formation

The mechanism of the Atherton-Todd reaction has been a subject of discussion since its discovery. beilstein-journals.org Initially, two pathways were proposed by Atherton and Todd. beilstein-journals.org The prevailing mechanism, however, involves the in situ formation of a dialkyl chlorophosphate intermediate. beilstein-journals.orgnih.gov

The reaction is initiated by the base, which facilitates the reaction between the dialkyl phosphite and carbon tetrachloride. A proposed mechanism suggests the initial formation of a salt between the amine base and CCl₄, leading to a trichloromethanide anion ([CCl₃]⁻). researchgate.net This anion then deprotonates the dialkyl H-phosphonate to form chloroform and a dialkyl phosphonate (B1237965) anion. researchgate.net This anion subsequently reacts with a chlorine cation to yield the key dialkyl chlorophosphate intermediate. researchgate.net

This highly electrophilic dialkyl chlorophosphate is then susceptible to nucleophilic attack by the amine (e.g., 4-nitroaniline). The nitrogen atom of the amine attacks the phosphorus center, displacing the chloride ion and forming a P-N bond. A final deprotonation step by the base yields the final phosphoramidate product and the amine hydrochloride salt. beilstein-journals.org

When the phosphorus atom is bonded to four different substituents, it becomes a stereogenic center, leading to the possibility of enantiomers or diastereomers. The biological activity of such chiral-at-phosphorus compounds often depends on their absolute stereochemistry, making stereocontrol a critical aspect of their synthesis. acs.org

Achieving stereoselectivity in phosphoramidate synthesis is a significant challenge. acs.org Several strategies have been developed to address this:

Chiral Auxiliaries: This approach involves using a chiral molecule that directs the stereochemical outcome of the reaction. Wada and co-workers demonstrated the use of a P(III)-stereogenic chiral auxiliary to access stereochemically pure phosphodiester analogs. nih.gov

Catalytic Asymmetric Synthesis: This is a more advanced strategy that employs chiral catalysts to control the formation of the stereogenic phosphorus center.

Chiral Phosphoric Acid (CPA) Catalysts: These have been used to control the formation of stereogenic phosphorus centers during phosphoramidite (B1245037) transfer, allowing access to either phosphite diastereomer. nih.gov

Hydrogen-Bond-Donor Catalysis: Enantioselective hydrogen-bond-donor catalysis has been developed to access a variety of stereogenic-at-P(V) compounds. acs.org

Metal-Based Catalysts: Yttrium-catalyzed desymmetrization of an achiral phosphorodichloridate allows for enantioselective substitution with phenols, followed by stereospecific addition of amines to create P-stereogenic phosphoramidates. acs.org Anionic stereogenic-at-cobalt(III) complexes have also been used to catalyze the asymmetric synthesis of enantioenriched phosphonamidates from racemic phosphonamidites. acs.org

Interactive Data Table: Strategies for Stereochemical Control

| Strategy | Description | Example Catalyst/Auxiliary | Reference |

|---|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide stereochemistry. | P(III)-stereogenic auxiliaries | nih.gov |

| Chiral Brønsted Acid Catalysis | Uses chiral acids to control stereoselectivity. | Chiral Phosphoric Acids (CPAs) | nih.gov |

| Chiral Metal Catalysis | Employs chiral metal complexes to induce asymmetry. | Yttrium-Feng-ligand complexes, Anionic Cobalt(III) complexes | acs.orgacs.org |

| Hydrogen-Bond-Donor Catalysis | Utilizes enantioselective hydrogen bonding to direct the reaction. | Not specified | acs.org |

Emerging Synthetic Strategies and Methodological Advancements

Research continues to drive the development of novel and more efficient methods for synthesizing phosphoramidates, moving beyond traditional approaches. tandfonline.comtandfonline.com These emerging strategies often focus on improving yields, broadening substrate scope, and employing more environmentally friendly conditions. researchgate.net

Recent Methodological Advancements:

Electrochemical Synthesis: An electrochemical oxidative cross-coupling of dialkyl phosphites with anilines has been developed. This method uses iodide salts as both redox catalysts and electrolytes, proceeding through a non-radical pathway to form P-N bonds in high yields (79-95%). tandfonline.com

Modified Staudinger Reaction: A one-step synthesis of acyl phosphoramidates from functionalized acyl azides has been achieved using a modified Staudinger reaction with trimethylsilyl (B98337) chloride as an activating agent. tandfonline.com

Green Synthesis Approaches: A rapid, versatile, and environmentally friendly method has been developed that avoids toxic solvents, metal catalysts, and strong acids or bases. This approach is compatible with a wide range of alkyl/aryl phosphites and provides high yields (90-95%). tandfonline.com

Copper–Cobalt Double Metal Cyanide Catalysis: These materials have been reported as effective heterogeneous catalysts for the aerobic oxidative coupling of phosphites and amines, offering a more sustainable alternative to conventional methods that use toxic chlorinated reagents. researchgate.net

Phosphoryl Azide Chemistry: Transition-metal-free amination using phosphoryl azide provides a route to phosphoramidates. tandfonline.com Additionally, Ir(III)-based catalysts have been used for the synthesis of phosphoramidates from amides or ketones and a phosphoryl azide. nih.gov

These advancements highlight a clear trend towards the development of more sustainable, efficient, and selective methodologies for the synthesis of this compound and its derivatives. researchgate.net

Despite a comprehensive search for scientific literature and spectroscopic data, detailed experimental values for the ¹H NMR, ¹³C NMR, ³¹P NMR, Infrared (IR), and Raman spectra of the specific compound this compound are not available in publicly accessible databases and research articles. The synthesis and detailed characterization of this particular molecule have not been extensively reported, which prevents the creation of a scientifically accurate article based on the provided outline.

General principles of spectroscopy for related compounds, such as other phosphoramidates or nitrophenyl derivatives, exist. However, providing an analysis based on these related structures would be speculative and would not adhere to the strict requirement of focusing solely on this compound.

Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and specific data tables for this compound at this time.

Structural Elucidation and Advanced Spectroscopic Analysis of N 4 Nitrophenyl Phosphoramidic Acid Systems

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For N-(4-Nitrophenyl)phosphoramidic acid, with the chemical formula C₆H₇N₂O₅P, the theoretical exact mass can be calculated with high precision. This experimental value is then compared against the theoretical mass to confirm the molecular formula, distinguishing it from other compounds with the same nominal mass.

The confirmation relies on measuring the mass-to-charge ratio (m/z) to several decimal places, which is achievable with instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers. For instance, the monoisotopic mass of the related compound 4-Nitrophenyl Phosphate (B84403) (C₆H₆NO₆P) is listed as 218.99327391 Da. nih.gov Similarly, N-(4-nitrophenyl)acrylamide (C₉H₈N₂O₃) has a calculated exact mass of 192.05349212 Da. nih.gov HRMS provides the confidence needed to unequivocally assign the correct molecular formula to the synthesized or isolated compound.

| Chemical Formula | Calculated Monoisotopic Mass (Da) | Technique |

|---|---|---|

| C₆H₇N₂O₅P | 218.00926 | High-Resolution Mass Spectrometry (HRMS) |

Upon ionization, typically via electron ionization (EI) or electrospray ionization (ESI), the molecular ion would undergo collision-induced dissociation (CID). Key fragmentation processes would likely include:

Cleavage of the P-N Bond: A primary fragmentation would involve the cleavage of the phosphoramidic bond, separating the 4-nitrophenylamino moiety from the phosphate group.

Loss of the Nitro Group: Nitroaromatic compounds commonly exhibit loss of NO₂ (46 Da) or NO (30 Da) from the molecular ion. nih.gov

Phosphate Group Rearrangements: Organophosphate esters are known to undergo McLafferty-type rearrangements, leading to the formation of stable ions like [H₄PO₄]⁺. mdpi.com

Aromatic Ring Fragmentation: Further fragmentation of the 4-nitrophenyl group can also occur.

Analysis of the mass spectra of related compounds, such as Bis(4-nitrophenyl)phosphoric acid and various nitrophenyl esters, supports these predicted pathways. nist.govnist.gov The resulting product ions are detected, and their masses are used to piece together the structural puzzle of the parent molecule.

| Precursor Ion (m/z) | Plausible Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 218.01 | [C₆H₆N₂O₃P]⁺ | H₂O | Loss of water |

| 218.01 | [C₆H₆NPO₃]⁺ | NO₂ | Loss of nitro group |

| 218.01 | [H₂PO₃]⁺ | C₆H₅N₂O₂ | Cleavage of P-N bond |

| 218.01 | [C₆H₅N₂O]⁺ | H₂PO₄ | Cleavage of P-N bond with rearrangement |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been detailed in the cited literature, analysis of structurally similar compounds provides a strong basis for understanding its solid-state characteristics. For example, the crystal structures of phenyl N-(4-nitrophenyl)carbamate and 2-Nitro-N-(4-nitrophenyl)benzamide have been determined, revealing key structural features that are likely to be conserved. nih.govresearchgate.net In these structures, the dihedral angles between the aromatic rings and the central linking groups are crucial in defining the molecular conformation. nih.govresearchgate.net

The stability of a molecular crystal is governed by a network of intermolecular interactions that dictate how the molecules pack together. For this compound, several types of interactions are expected to be significant drivers of the crystal architecture. rsc.org

Hydrogen Bonding: The presence of the acidic P-OH groups and the N-H group makes hydrogen bonding a dominant interaction. Strong N-H···O=P and O-H···O=P hydrogen bonds would likely link molecules into chains or more complex three-dimensional networks, a common feature in related structures like sulfonamides and other N-substituted nitrophenyl compounds. nih.govnih.gov

π–π Stacking: The electron-deficient 4-nitrophenyl ring can participate in π–π stacking interactions with adjacent aromatic rings. researchgate.net These interactions, where the planes of the aromatic rings align, contribute significantly to the crystal's cohesion.

In the crystal structure of phenyl N-(4-nitrophenyl)carbamate, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov Similarly, the packing of 2-(4-Nitrophenyl)-2-oxoethyl picolinate (B1231196) is stabilized by C—H⋯O interactions and π–π stacking. nih.gov These examples suggest that this compound would form a highly organized, hydrogen-bonded network in the solid state.

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H, O-H | O=P, O=N | Primary driving force for crystal packing |

| π–π Stacking | 4-Nitrophenyl ring | 4-Nitrophenyl ring | Stabilizes packing through aromatic interactions |

| C-H···O Interaction | Aromatic C-H | O=P, O=N | Secondary stabilization of the 3D network |

Chiroptical Spectroscopy for Stereochemical Purity Assessment

Chiroptical spectroscopy encompasses techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), which measure the differential interaction of a molecule with left- and right-circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore indispensable for the analysis of chiral molecules.

This compound, in its parent form, is an achiral molecule as it does not possess a stereogenic center and is superimposable on its mirror image. Consequently, it will not exhibit a signal in chiroptical spectroscopy.

However, this technique becomes critically important for chiral derivatives of the compound. If, for example, a chiral substituent were introduced, such as by esterifying the phosphate group with a chiral alcohol, the resulting molecule would be optically active. CD spectroscopy could then be used to:

Confirm the presence of the desired stereoisomer.

Determine the enantiomeric excess or purity of the sample.

Study conformational changes in solution.

The synthesis of optically active compounds, such as chiral hemiporphyrazine derivatives, relies on chiroptical methods to confirm their stereochemical identity, where mirror-image CD spectra are observed for opposite enantiomers. nih.gov Thus, while not applicable to the parent compound, chiroptical spectroscopy is an essential tool for quality control and structural analysis in the synthesis of its chiral analogues. nih.gov

Reactivity and Mechanistic Investigations of N 4 Nitrophenyl Phosphoramidic Acid

Hydrolytic Stability and Decomposition Pathways

The stability of N-(4-nitrophenyl)phosphoramidic acid in aqueous environments is a key determinant of its biological activity and persistence. Hydrolysis, the cleavage of chemical bonds by the addition of water, can occur through both enzymatic and non-enzymatic mechanisms.

The enzymatic hydrolysis of phosphoramidates is a vital process in biological systems, often catalyzed by specific enzymes that recognize and cleave the P-N bond.

Esterases, a broad class of enzymes that hydrolyze esters, have been shown to exhibit activity towards organophosphorus compounds, including those with P-N linkages. Carboxylesterases, for example, can hydrolyze p-nitrophenyl acetate (B1210297), a compound structurally related to the 4-nitrophenyl moiety of the target compound. rsc.org The mechanism of these enzymes typically involves a catalytic triad (B1167595) in the active site, where a serine residue acts as a nucleophile, attacking the electrophilic phosphorus center. cam.ac.uk This leads to the formation of a transient phosphorylated enzyme intermediate and the release of the 4-nitrophenolate (B89219) anion. Subsequent hydrolysis of the enzyme intermediate regenerates the active enzyme.

Phosphoramidases, also known as phosphoramidate (B1195095) hydrolases, are enzymes that specifically catalyze the hydrolysis of the P-N bond in phosphoramidates. While the specific kinetics for this compound are not extensively detailed in the available literature, the general mechanism involves the activation of a water molecule by a metal cofactor (often zinc or magnesium) within the enzyme's active site. This activated water molecule then acts as a nucleophile, attacking the phosphorus atom and leading to the cleavage of the P-N bond. The 4-nitrophenyl group serves as a good leaving group, facilitating this enzymatic turnover. The steady-state kinetics of such enzymatic reactions can be analyzed using Michaelis-Menten kinetics, as demonstrated in studies with related substrates like p-nitrophenyl acetate. rsc.org

Table 1: Representative Michaelis-Menten and Inhibition Constants for Enzymatic Hydrolysis of a Related Substrate (p-nitrophenyl acetate) by Carboxylesterase rsc.org

| Parameter | Value | Description |

| KM | 0.83 mmol L-1 | Michaelis-Menten constant, indicating the substrate concentration at which the reaction rate is half of Vmax. |

| IC50 | 0.79 µmol L-1 | Half maximal inhibitory concentration for the inhibitor bis(p-nitrophenyl) phosphate (B84403). |

This data is for p-nitrophenyl acetate and serves as an illustrative example of the kinetic parameters that can be determined for enzymatic hydrolysis.

The phosphorus center in asymmetrically substituted phosphoramidates is chiral. Enzymes, being chiral macromolecules, often exhibit a high degree of stereoselectivity, preferentially hydrolyzing one enantiomer over the other. This stereospecificity has a profound impact on the biological activity of chiral compounds. nih.gov

For organophosphorus compounds, it has been demonstrated that enzymes can exhibit a preference for one stereoisomer, leading to significant differences in the rates of hydrolysis. nih.gov For instance, studies on the enzymatic resolution of chiral phosphinate esters have shown that wild-type phosphotriesterase preferentially hydrolyzes the (SP)-enantiomers of methyl phenyl phosphinates. amazonaws.com Conversely, mutant enzymes have been developed that exhibit the opposite stereoselectivity, favoring the (RP)-enantiomer. amazonaws.com The degree of stereoselectivity can be influenced by the nature of the leaving group; for example, alterations in the pKa of the leaving group phenol (B47542) in racemic organophosphorus compounds can enhance enzymatic stereoselectivity. researchgate.net This principle is directly applicable to this compound, where the chirality at the phosphorus center would likely lead to enantioselective hydrolysis by phosphoramidases.

Table 2: Stereoselectivity in the Enzymatic Hydrolysis of Chiral Phosphinate Esters by Wild-Type Phosphotriesterase (PTE) amazonaws.com

| Substrate Enantiomer | Relative Rate of Hydrolysis |

| (SP)-enantiomer | Preferred |

| (RP)-enantiomer | Disfavored |

This table illustrates the concept of enzymatic stereoselectivity with a related class of organophosphorus compounds.

In the absence of enzymes, this compound can undergo spontaneous hydrolysis. The mechanism of this reaction is highly dependent on the pH of the solution. Phosphoramidates are known to be relatively stable at neutral and higher pH values but are labile under acidic conditions. chemrxiv.org

The acid-catalyzed hydrolysis involves the protonation of the nitrogen atom of the phosphoramidate linkage. chemrxiv.org This protonation makes the phosphorus atom more electrophilic and facilitates the nucleophilic attack by a water molecule. The reaction proceeds to cleave the P-N bond, releasing 4-nitrophenyl phosphate and ammonia (B1221849) (or the corresponding amine if the nitrogen is substituted).

Theoretical studies on the spontaneous hydrolysis of related 4-nitrophenyl phosphate esters suggest that the neutral hydrolysis can occur in a stepwise fashion through a pentacoordinate phosphorane intermediate. nih.gov This mechanism involves a sequence of proton transfers from the attacking water molecule, culminating in the protonation of the 4-nitrophenolate leaving group. nih.gov

The rate of hydrolysis of this compound is significantly influenced by several factors, including pH, the nature of substituents on the aromatic ring, and the properties of the solvent.

pH: As mentioned, the hydrolysis of phosphoramidates is highly pH-dependent. The rate is generally accelerated in acidic conditions due to the protonation of the nitrogen atom. chemrxiv.org In contrast, at neutral and alkaline pH, the compound is comparatively more stable. The pH-rate profile for the hydrolysis of related compounds, such as 4-nitrophenyl β-D-glucoside, demonstrates distinct mechanistic regimes at different pH values, including specific acid-catalyzed hydrolysis at low pH and bimolecular nucleophilic substitution under basic conditions. amazonaws.comchemrxiv.org Similar complex pH dependencies are expected for this compound.

Substituents: The electronic nature of substituents on the phenyl ring can have a substantial impact on the rate of hydrolysis. Electron-withdrawing groups, such as the nitro group in the 4-position, make the phosphorus atom more electrophilic and also stabilize the departing 4-nitrophenolate anion, thereby accelerating the rate of nucleophilic attack and hydrolysis. The effect of substituents on reaction rates is often quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with the substituent constant (σ). For the hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters, a linear free-energy relationship has been observed, indicating that electron-withdrawing substituents increase the rate of hydrolysis. semanticscholar.org

Solvent Effects: The polarity and nucleophilicity of the solvent can influence the rate of hydrolysis. For the solvolysis of p-nitrophenyl chloroformate, the reaction rate is sensitive to both the solvent's nucleophilicity and its ionizing power. mdpi.com In mixed solvent systems, such as water-alcohol mixtures, the rate of reactions involving 4-nitrophenyl compounds can be significantly affected by the solvent composition. For instance, the reduction of 4-nitrophenol (B140041) is dramatically suppressed by the addition of alcohols like methanol (B129727) or ethanol. nih.gov This suggests that the solvation of the transition state plays a crucial role in determining the reaction kinetics.

Table 3: Solvent Isotope Effects on the Hydrolysis of a Related Compound (4-Nitrophenyl β-D-Glucoside) at 90°C chemrxiv.org

| Condition | Solvent Isotope Effect (kH2O/kD2O) | Mechanistic Implication |

| pH-independent region ([buffer] = 0.005 M) | 1.1 ± 0.1 | Dissociative mechanism with water attack. |

| pH-independent region ([buffer] = 1 M) | 1.5 ± 0.1 | General acid/base catalysis. |

| Acidic region (specific acid catalysis) | 0.65 ± 0.01 (kH3O+/kD3O+) | Formation of the conjugate acid is required. |

| Mildly basic region | 0.5 (kHO-/kDO-) | Bimolecular concerted mechanism. |

This data for a related 4-nitrophenyl compound illustrates how solvent isotope effects can be used to elucidate reaction mechanisms.

Enzymatic Hydrolysis Mechanisms

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in this compound is an electrophilic center and is susceptible to attack by nucleophiles. Nucleophilic substitution at a tetracoordinate phosphorus center can proceed through two primary mechanisms: a concerted, SN2-like pathway or a stepwise, addition-elimination pathway involving a pentacoordinate intermediate. semanticscholar.orgchemrxiv.org

In the concerted mechanism, the nucleophile attacks the phosphorus center, and the leaving group departs simultaneously through a single pentacoordinate transition state. semanticscholar.org This process typically results in the inversion of configuration at the phosphorus center.

The stepwise mechanism involves the initial addition of the nucleophile to the phosphorus atom to form a trigonal bipyramidal pentacoordinate intermediate. semanticscholar.org This intermediate can then undergo pseudorotation before the departure of the leaving group. The stereochemical outcome of the stepwise mechanism can be either inversion or retention of configuration, depending on the relative stabilities of the possible intermediates and the rates of their interconversion and breakdown.

Kinetic studies of the reactions of diethyl 4-nitrophenyl phosphate with various nucleophiles, such as phenoxides and amines, have suggested that these reactions proceed through concerted mechanisms based on linear Brønsted-type plots. researchgate.net The linearity of these plots, which relate the logarithm of the rate constant to the pKa of the nucleophile, is indicative of a single, concerted process. researchgate.net Given the structural similarities, it is plausible that the nucleophilic substitution reactions of this compound also favor a concerted pathway, particularly with strong nucleophiles and a good leaving group like 4-nitrophenolate.

Reactivity of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group in this compound significantly influences the molecule's reactivity, primarily due to the strong electron-withdrawing nature of the nitro (-NO₂) group. This effect makes the 4-nitrophenoxy group an excellent leaving group in nucleophilic substitution reactions.

The reactivity of this moiety is most pronounced in reactions that lead to the cleavage of the P-O-Ar bond, although this is less common than P-N bond cleavage in phosphoramidic acids. However, under certain conditions, nucleophilic attack at the phosphorus atom can result in the displacement of the 4-nitrophenoxide anion. The stability of this anion is enhanced by resonance delocalization of the negative charge onto the nitro group, which drives the reaction forward.

In a broader context, the 4-nitrophenyl group is a common feature in substrates used for enzymatic assays, where the release of the intensely yellow-colored 4-nitrophenolate anion upon hydrolysis allows for convenient spectrophotometric monitoring of reaction kinetics. While these studies typically involve phosphate esters rather than phosphoramidic acids, the principle of the 4-nitrophenyl group acting as a good leaving group remains a key aspect of its reactivity.

Furthermore, the nitro group itself can undergo chemical transformation, most notably reduction to an amino group. This conversion can dramatically alter the electronic properties and subsequent reactivity of the entire molecule, transforming the electron-withdrawing 4-nitrophenyl group into an electron-donating 4-aminophenyl group.

Mechanisms of P-N Bond Cleavage and Formation

The phosphorus-nitrogen (P-N) bond is a defining feature of phosphoramidates, and its stability and reactivity are of central importance to the chemistry of this compound.

P-N Bond Cleavage:

The cleavage of the P-N bond in phosphoramidates is often acid-catalyzed. mdpi.com Protonation of the nitrogen atom increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. mdpi.com Subsequent attack by a nucleophile, such as water, leads to the cleavage of the P-N bond and the formation of phosphoric acid and 4-nitroaniline.

The stability of the P-N bond is highly dependent on the pH of the environment. In acidic conditions, the bond is labile, whereas it exhibits greater stability at neutral or basic pH. mdpi.com This pH-dependent hydrolysis is a key characteristic of phosphoramidates.

Mechanistic studies on related compounds suggest that the cleavage can proceed through different pathways, including associative (SN2-like) or dissociative (SN1-like) mechanisms, depending on the substituents on the phosphorus and nitrogen atoms, as well as the reaction conditions. In an associative mechanism, the nucleophile attacks the phosphorus center, forming a pentacoordinate intermediate or transition state, followed by the departure of the leaving group (the amine). In a dissociative mechanism, a metaphosphate intermediate may be formed, which is then rapidly attacked by a nucleophile.

P-N Bond Formation:

The formation of the P-N bond in this compound and related compounds can be achieved through several synthetic routes. A common method involves the reaction of a phosphoric acid derivative, such as a phosphoryl chloride, with an amine, in this case, 4-nitroaniline. The reaction typically requires a base to neutralize the hydrogen chloride byproduct.

Below is a table summarizing the key reactive sites and mechanistic pathways discussed:

| Reactive Moiety/Bond | Type of Reaction | Key Mechanistic Features |

| 4-Nitrophenyl Moiety | Nucleophilic Aromatic Substitution (as leaving group) | The strong electron-withdrawing nitro group stabilizes the resulting 4-nitrophenoxide anion, making it an excellent leaving group. |

| Reduction of Nitro Group | Conversion of the nitro group to an amino group, which alters the electronic properties of the aromatic ring from electron-withdrawing to electron-donating. | |

| P-N Bond | Acid-Catalyzed Hydrolysis (Cleavage) | Protonation of the nitrogen atom enhances the electrophilicity of the phosphorus atom, facilitating nucleophilic attack and subsequent bond cleavage. mdpi.com |

| Nucleophilic Substitution (Formation) | Reaction of a phosphorylating agent (e.g., phosphoryl chloride) with 4-nitroaniline, often in the presence of a base. |

Computational Chemistry and Molecular Modeling Studies of N 4 Nitrophenyl Phosphoramidic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic and structural properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like N-(4-Nitrophenyl)phosphoramidic acid. DFT calculations are instrumental in understanding the molecule's geometry, electronic characteristics, and bonding nature.

Geometrical Optimization and Conformational Analysis

Geometrical optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The optimized geometry provides a realistic representation of the molecule's shape.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Two important concepts in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For molecules containing a 4-nitrophenyl group, the HOMO is often localized over the phenyl ring, while the LUMO can be delocalized over the nitro group, facilitating charge transfer within the molecule.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich and electron-poor regions. In an MEP map, negative potential regions (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For this compound, the oxygen atoms of the nitro and phosphate (B84403) groups would be expected to show negative potential, while the hydrogen atoms of the amine and hydroxyl groups would exhibit positive potential.

Table 1: Illustrative HOMO-LUMO Data for a Related 4-Nitrophenyl Compound

| Parameter | Value (eV) |

| HOMO Energy | -7.06 |

| LUMO Energy | -2.54 |

| Energy Gap (ΔE) | 4.52 |

This table is illustrative and based on data for a different molecule containing a 4-nitrophenyl group for demonstrative purposes, as specific data for this compound was not found in the search results.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, can provide highly accurate results for the electronic structure and energetics of molecules. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for systems where DFT may not be as reliable. For this compound, ab initio methods could be employed to obtain precise calculations of its electronic energy, ionization potential, and electron affinity, offering a deeper understanding of its intrinsic electronic properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide insights into the conformational changes, diffusion, and interactions of molecules over time. While specific MD studies on this compound are not prevalent in the provided search results, this technique could be used to investigate its behavior in different solvent environments, its interaction with biological macromolecules, or its aggregation properties.

Quantum Chemical Parameters for Reactivity Prediction

Several quantum chemical parameters derived from computational calculations can be used to predict the chemical reactivity of a molecule. These descriptors provide a quantitative measure of a molecule's tendency to participate in chemical reactions.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

By calculating these parameters for this compound, one could predict its reactivity towards different chemical species and understand its potential role in various chemical processes.

Table 2: Illustrative Quantum Chemical Parameters for Reactivity Prediction

| Parameter | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the chemical potential, μ ≈ -χ) |

This table provides the general formulas for these parameters. Their specific values for this compound would require dedicated computational studies.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations for derivatives containing the nitrophenyl moiety have been successfully employed to understand their interaction with various biological targets. For instance, studies on nitrophenyl-containing heterocyclic compounds have revealed their potential as antimycotic agents, with docking analyses identifying key amino acid residues responsible for binding within the active site of fungal enzymes. Similarly, various phosphoramidate (B1195095) derivatives have been the subject of computational studies, particularly in the context of their roles as enzyme inhibitors or as prodrugs designed to deliver active agents.

However, a direct computational study on this compound is conspicuously absent from the available literature. Such a study would be essential to:

Identify Potential Biological Targets: Docking could be used to screen the compound against libraries of known protein structures to identify potential biological targets.

Elucidate Binding Modes: For a given target, docking would predict the most stable conformation of the compound in the binding pocket.

Characterize Molecular Recognition: The analysis would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the binding affinity.

Understanding Molecular Recognition and Binding Modes

The molecular recognition of this compound would likely be governed by the distinct chemical features of its structure: the phosphoramidic acid group and the 4-nitrophenyl ring.

The Phosphoramidic Acid Group: This moiety is capable of forming strong hydrogen bonds through its P=O, P-OH, and N-H groups. These groups can act as both hydrogen bond donors and acceptors, allowing for specific and directional interactions with amino acid residues like arginine, lysine, histidine, serine, and glutamic acid in a protein's active site. The negatively charged phosphate oxygen at physiological pH could also form strong electrostatic interactions or salt bridges.

The 4-Nitrophenyl Ring: The aromatic ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The nitro group (NO₂) is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, potentially forming interactions with donor groups in the binding pocket.

Without experimental or computational data, any description of the binding mode of this compound remains speculative. Future research involving molecular docking and subsequent molecular dynamics simulations would be invaluable for predicting its binding affinity and mechanism of action against relevant biological targets. Such studies would pave the way for further experimental validation and potential development of this compound in medicinal chemistry.

Advanced Research Applications of N 4 Nitrophenyl Phosphoramidic Acid Derivatives

Design Principles for Prodrug Systems

The design of effective prodrugs is a critical strategy to enhance the therapeutic potential of pharmacologically active agents. Prodrugs are inactive precursors that are metabolically converted into the active drug within the body. This approach can improve various pharmacokinetic and pharmacodynamic properties, such as solubility, stability, membrane permeability, and site-specific delivery. Derivatives of N-(4-nitrophenyl)phosphoramidic acid have emerged as a key component in sophisticated prodrug design, particularly for nucleotide analogues.

Targeted Delivery Strategies in Research Contexts

Beyond improving passive membrane permeability, derivatives of this compound can be incorporated into more sophisticated targeted delivery systems. The goal of these strategies is to increase the concentration of the active drug at the desired site of action, thereby enhancing efficacy and reducing systemic toxicity.

One such approach is the design of "HepDirect" prodrugs, which are specifically activated by enzymes that are highly expressed in the liver, such as cytochrome P450 isozymes. frontiersin.org While not directly involving a phosphoramidate (B1195095) moiety, the principle of site-specific activation is a key concept in targeted delivery.

In the context of phosphoramidates, targeting can be achieved by conjugating the prodrug to a molecule that is recognized by a specific transporter or receptor on the surface of target cells. For example, peptidomimetic prodrugs can be designed to be recognized by peptide transporters that are overexpressed in certain tissues or tumors. frontiersin.org The use of tyrosine-based ProTides, where the phenyl group is replaced with a modified (S)-tyrosine moiety, has shown increased potency and selectivity, likely due to enhanced cellular uptake. frontiersin.org

Enzyme Modulator Research

Derivatives of this compound are also valuable tools in the study and modulation of enzyme activity. Their ability to mimic the transition state of enzymatic reactions or to interact with key residues in the active site makes them effective enzyme inhibitors.

Investigation of Urease Inhibition Mechanisms

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov This enzyme is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus species, making it an attractive target for the development of new antimicrobial agents. researchgate.net Phosphoramide compounds, including derivatives of this compound, have been extensively investigated as potent urease inhibitors. nih.govresearchgate.net

The primary mechanism of urease inhibition by phosphoramidates involves the interaction of the inhibitor with the two nickel ions in the enzyme's active site. nih.gov These compounds are thought to act as transition-state analogues, mimicking the tetrahedral intermediate of urea hydrolysis. The phosphoramidate chelates the nickel ions, forming a stable complex that blocks the binding of the natural substrate, urea.

The inhibitory potency of these compounds is influenced by the substituents on the phosphoramidate core. For example, the presence of electron-withdrawing groups on the phenyl ring can enhance the inhibitory activity. nih.gov Molecular modeling studies have been employed to understand the specific interactions between the inhibitor and the active site residues, guiding the design of more potent and selective urease inhibitors. researchgate.net

| Inhibitor Class | Proposed Mechanism of Action | Key Structural Features |

| Phosphorodiamidates | Chelation of the two nickel ions in the urease active site. | Phenyl group and two amide functionalities. |

| N-Acyl Phosphoric Triamides | Interaction with the nickel center, mimicking the transition state. | Acyl group and three amide functionalities. |

| Thiophosphoric Triamides | Covalent modification of active site cysteine residues in some cases. nih.gov | Thio-phosphoryl group. |

Mechanistic Studies of Other Enzyme-Phosphoramidate Interactions

While detailed mechanistic studies focusing specifically on this compound are limited, extensive research on analogous compounds like 4-nitrophenyl phosphate (B84403) (4NPP) and aryl phosphonates provides significant insight into how enzymes interact with such substrates. nih.gov These studies are crucial for understanding the fundamental principles of phosphoryl transfer reactions, which are central to numerous biological processes.

Enzymes such as protein phosphatase-1 (PP1) have been shown to catalyze the hydrolysis of not only phosphate esters but also phosphonate (B1237965) esters like 4-nitrophenyl methylphosphonate (B1257008) (4NPMP). nih.gov Mechanistic investigations using linear free energy relationships and kinetic isotope effects reveal the nature of the transition state during enzymatic hydrolysis. For instance, the reaction of PP1 with a series of aryl monoester substrates demonstrated a Brønsted βlg value of -0.32, which is significantly less negative than that of the uncatalyzed reaction. nih.gov This suggests that during the enzymatic reaction, there is less negative charge buildup on the leaving group in the transition state, indicating that the enzyme active site helps to stabilize the departing phenolate (B1203915) anion, likely through protonation or strong hydrogen bonding. nih.gov

The pH dependence of these enzymatic reactions often shows a bell-shaped profile, which points to the involvement of both a general acid and a general base catalyst within the enzyme's active site. nih.gov In the case of PP1, kinetic pKa values of 6.0 and 7.2 have been identified, corresponding to these catalytic residues. nih.gov The general acid is proposed to protonate the oxygen of the leaving group, facilitating its departure, while the general base activates a water molecule for nucleophilic attack on the phosphorus center.

Furthermore, studies on the hydrolysis of bis(4-nitrophenyl) phosphate (BNPP) catalyzed by dinuclear copper(II) complexes in micellar solutions mimic the action of hydrolytic metalloenzymes. researchgate.net These studies highlight the synergistic effect of two metal ions in activating the substrate. The mechanism is believed to involve the coordination of the phosphoramidate to the metal centers, which act as Lewis acids to polarize the P-O or P-N bond, making the phosphorus atom more susceptible to nucleophilic attack. researchgate.net The significant rate enhancement observed in these systems underscores the importance of metal ion catalysis and local concentration effects in enzymatic reactions. researchgate.net

Applications in Material Science Research

Flame Retardant Formulations and Mechanisms

Derivatives of this compound and related phosphoramidates are recognized for their potential as effective flame retardants (FRs) for a variety of polymeric materials. researchgate.netnih.gov Their efficacy stems from the synergistic flame-retardant effects between phosphorus (P) and nitrogen (N) atoms within the same molecule. nih.govacs.org This P-N synergism allows them to act in both the condensed phase and the gas phase during combustion, offering improved fire safety compared to traditional halogenated or simple phosphorus-based flame retardants. nih.govfrontiersin.org

Condensed-Phase Mechanism: The primary flame-retardant action of phosphoramidates occurs in the condensed phase (i.e., within the solid polymer). frontiersin.org During thermal decomposition, these compounds generate phosphoric and polyphosphoric acids. mdpi.com These acidic species act as catalysts for the dehydration of the polymer matrix, promoting the formation of a stable, insulating layer of char on the material's surface. frontiersin.orgmdpi.com This char layer serves multiple protective functions:

It acts as a physical barrier, isolating the underlying polymer from heat and oxygen. frontiersin.org

It reduces thermal conduction from the flame to the material. frontiersin.org

It hinders the escape of flammable volatile products from the polymer's degradation into the gas phase, where they would fuel the fire. researchgate.net

The presence of nitrogen in the phosphoramidate structure enhances this charring process. acs.org P-N compounds tend to have higher thermal stability and can form P-N-rich residual chars, which are more thermally stable and provide better insulation than the chars formed by phosphorus compounds alone. acs.orgnih.gov

Gas-Phase Mechanism: In addition to their condensed-phase activity, phosphoramidates can also exert a flame-retardant effect in the gas phase. frontiersin.org Upon decomposition at high temperatures, phosphorus-containing radicals (e.g., PO•, HPO•) are released into the flame. researchgate.net These radicals act as scavengers, trapping the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction. researchgate.net By interrupting this cycle, the flame chemistry is inhibited, and the fire is suppressed. frontiersin.org Some P-N flame retardants are specifically designed to favor this gas-phase action, making them particularly effective for non-charring polymers like acrylonitrile–butadiene–styrene (ABS) and ethylene–vinyl acetate (B1210297) (EVA). nih.govresearchgate.net

Systematic studies comparing organophosphates, phosphoramidates, and phosphorodiamidates have shown that the gradual replacement of P-O bonds with P-N bonds significantly alters the decomposition mechanism and flame-retardant efficiency. acs.org Increasing the nitrogen content generally leads to higher thermal stability and an increased tendency to promote char formation. acs.org

Catalytic Applications in Organic Synthesis

While this compound itself is not typically used as a catalyst, its structural motifs are integral to a highly successful class of ligands for asymmetric catalysis: chiral phosphoramidites. rug.nl These trivalent phosphorus compounds, which contain a P-N bond, have become widespread in organic synthesis due to their modular nature and the high levels of enantioselectivity they can induce in a variety of metal-catalyzed reactions. rug.nlmdpi.com

Phosphoramidite (B1245037) ligands coordinate to a metal center (such as rhodium, copper, or iridium) to create a chiral environment around the catalytically active site. mdpi.com This chiral pocket dictates the facial selectivity of substrate binding, leading to the preferential formation of one enantiomer of the product over the other. The electronic and steric properties of the phosphoramidite ligand can be finely tuned by modifying the substituents on both the oxygen and nitrogen atoms, allowing for the optimization of catalyst performance for a specific transformation. rug.nl

One of the most prominent applications of phosphoramidite ligands is in the field of asymmetric hydrogenation, where they are used to produce chiral molecules of high value to the pharmaceutical and fine chemical industries. mdpi.com They are also extensively used in other key reactions, including:

Asymmetric Conjugate Addition: Copper-catalyzed conjugate addition of organometallic reagents to enones is a powerful C-C bond-forming reaction where phosphoramidite ligands have demonstrated excellent efficacy. rug.nl

Hydroaminoalkylation Reactions: Tantalum complexes bearing phosphoramidate ligands have been developed as pre-catalysts for these reactions. mdpi.com

Allylic Alkylation: Iridium-catalyzed allylic alkylation reactions can achieve high enantioselectivity with the use of N-aryl phosphoramidite ligands. tandfonline.com

The synthesis of these ligands is often straightforward, starting from chiral diols and a phosphorus source like phosphorus trichloride (B1173362) or a phosphorous triamide. rug.nl The development of catalytic, one-pot synthetic routes to produce phosphoramidates themselves is also an active area of research, aiming for more environmentally benign processes by avoiding toxic reagents and minimizing waste. nih.govresearchgate.net

Development of Novel Chemical Probes and Reagents

The unique chemical properties of phosphoramidates, particularly those bearing a nitrophenyl group, make them valuable platforms for the development of novel chemical probes and reagents for biological and synthetic applications. nih.govnih.gov

Reagents for Oligonucleotide Synthesis: Phosphoramidite reagents are fundamental building blocks in the automated solid-phase synthesis of DNA and RNA oligonucleotides. rug.nlnih.gov Specialized phosphoramidite reagents have been designed to introduce modifications at specific positions of the oligonucleotide chain. For example, Fmoc-protected phosphoramidites have been developed to incorporate amino linkers at the 3'-end of oligonucleotides. nih.govdntb.gov.ua These linkers are crucial for the subsequent conjugation of oligonucleotides to other molecules, such as peptides, proteins, or fluorescent dyes, which is essential for applications in diagnostics, therapeutics, and nanotechnology. nih.gov The development of these reagents focuses on ensuring compatibility with base-labile modifications and enabling milder deprotection conditions compared to conventional methods. dntb.gov.ua

Activity-Based Probes (ABPs): The reactivity of the phosphoramidate or phosphonate moiety can be harnessed to create activity-based probes (ABPs). ABPs are chemical tools designed to covalently bind to the active site of a specific enzyme or class of enzymes. nih.gov This allows for the visualization and characterization of enzyme activity directly within complex biological systems. nih.gov For example, diphenyl phosphonate probes have been synthesized to target trypsin-like serine proteases. nih.gov These probes mimic the enzyme's natural substrate and form a stable covalent bond with the active site serine residue, effectively labeling the active enzyme. The probe can also carry a reporter tag, such as biotin (B1667282) or a fluorophore, allowing for detection and isolation of the target enzyme. nih.gov

The 4-nitrophenyl group itself is a well-known chromogenic leaving group. nih.gov In many enzymatic assays, substrates like 4-nitrophenyl phosphate are used to measure enzyme activity. chemrxiv.org Cleavage of the phosphate ester bond by an enzyme releases 4-nitrophenolate (B89219), which has a distinct yellow color that can be quantified spectrophotometrically. This principle can be extended to phosphoramidate derivatives, where the N-(4-nitrophenyl) group could serve as a reporter for enzyme-catalyzed P-N bond cleavage.

Analytical Research Techniques for N 4 Nitrophenyl Phosphoramidic Acid

Chromatographic Methods for Isolation and Quantification

Chromatography is a cornerstone for the analysis of N-(4-Nitrophenyl)phosphoramidic acid, enabling its separation from impurities, starting materials, and byproducts. The choice of technique depends on the analytical goal, whether it is purity assessment, precise quantification, or detection of trace amounts.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the purity and concentration of this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the polar nature of the phosphoramidic acid group and the nonpolar nitrophenyl group, a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is effective. To ensure good peak shape and reproducibility for the acidic analyte, a modifier like formic acid or phosphoric acid is often added to the mobile phase to suppress the ionization of the acid and silanol (B1196071) groups on the column. nih.govsielc.com Detection is commonly achieved using a UV-Vis detector, leveraging the strong chromophore of the nitrophenyl group. nih.govresearchgate.net

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard and plotting the peak area against concentration. This allows for the accurate determination of the compound's concentration in unknown samples. The method's precision and accuracy are validated by assessing parameters such as linearity, repeatability, and recovery. nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 320 nm |

| Column Temp. | Ambient (~25 °C) |

| Run Time | 8-10 min |

Note: This table presents typical starting conditions for method development and is based on methods for structurally similar nitrophenyl compounds. nih.gov

For the detection and quantification of this compound at very low concentrations (trace levels), Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method. nih.gov This technique offers superior sensitivity and selectivity compared to HPLC-UV. UPLC utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution and faster analysis times. researchgate.net

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by a tandem mass spectrometer. The mass spectrometer can be operated in selected reaction monitoring (SRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented to produce characteristic product ions. This process provides a high degree of certainty in identification and quantification, even in complex matrices like environmental or biological samples. nih.govresearchgate.net The method can achieve limits of detection (LOD) and quantification (LOQ) in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range. nih.govresearchgate.net

Table 2: Representative UPLC-MS/MS Performance Data for Trace Analysis

| Parameter | Typical Value |

|---|---|

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.4 - 1.0 ng/mL |

| Linearity (r²) | > 0.999 |

| Recovery | 80 - 120% |

| Intra-day Precision (RSD) | < 10% |

Note: Values are illustrative and based on the performance of UPLC-MS/MS methods for trace analysis of various organic molecules in complex matrices. researchgate.netresearchgate.netmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net this compound itself is not suitable for direct GC-MS analysis due to its low volatility and thermal lability, stemming from the polar phosphoramidic acid moiety.

However, GC-MS can be employed following a chemical derivatization step to convert the non-volatile analyte into a more volatile and thermally stable derivative. globalresearchonline.net Common derivatization strategies for compounds with active hydrogens (such as those in -OH and -NH groups) include silylation (e.g., with BSTFA) or acylation (e.g., with pentafluoropropionic anhydride). globalresearchonline.net This two-step process involves the extraction of the analyte, the derivatization reaction, and then injection into the GC-MS system. While this approach can provide excellent sensitivity and structural information from the mass spectra, it is more complex and time-consuming than direct liquid chromatography methods. globalresearchonline.net

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing its purity. These techniques provide information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for unambiguous structure elucidation and can also be used as an absolute quantitative method, known as quantitative NMR (qNMR). ox.ac.uk For this compound, both ¹H NMR and ³¹P NMR spectra are highly informative. The ¹H NMR spectrum would confirm the presence of the nitrophenyl group, showing characteristic signals in the aromatic region.

In qNMR, a certified internal standard of known purity is added in a precise amount to a sample of the analyte with a known weight. core.ac.ukemerginginvestigators.org The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard. ox.ac.uk The key advantage of qNMR is that it does not require a reference standard of the analyte itself for quantification. ox.ac.uk For this compound, quantification could be performed using either a proton signal from the phenyl ring in ¹H qNMR or the unique phosphorus signal in ³¹P qNMR. emerginginvestigators.org

Table 3: Principles of Quantitative NMR (qNMR) for Purity Assessment

| Parameter | Description |

|---|---|

| Principle | The signal intensity (integral area) is directly proportional to the number of nuclei giving rise to the signal. core.ac.uk |

| Requirement | A high-purity internal standard with signals that do not overlap with the analyte signals. core.ac.uk |

| Calculation | Purity is determined by the ratio of the integrals of the analyte and the standard, corrected for the number of nuclei and their respective molecular weights and masses. core.ac.uk |

| Nuclei for Analysis | ¹H (protons on the phenyl ring) or ³¹P (single phosphorus atom). emerginginvestigators.org |

| Advantages | High precision and accuracy; provides structural confirmation simultaneously; does not require an identical analyte standard. ox.ac.uk |

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and effective technique for detecting and monitoring this compound, primarily due to the presence of the 4-nitrophenyl group, which is a strong chromophore. researchgate.net

The compound is expected to exhibit a characteristic absorption maximum (λmax) in the UV region. For many 4-nitrophenol (B140041) derivatives, this peak is typically observed around 317-320 nm in neutral or acidic solutions. nih.govresearchgate.net Under basic conditions, deprotonation of a phenolic hydroxyl or a similar acidic group leads to the formation of the 4-nitrophenolate (B89219) ion, causing a bathochromic (red) shift of the λmax to around 400-413 nm, which is accompanied by a visible yellow color. researchgate.netnih.gov This pH-dependent spectral shift can be useful for characterization. In analytical applications, particularly as a detector for HPLC, a single wavelength is chosen (e.g., 320 nm) to monitor the analyte as it elutes from the column. nih.gov The absorbance is directly proportional to the concentration according to the Beer-Lambert law, allowing for quantification when calibrated. researchgate.net

General Considerations for Analytical Method Validation in Research

The validation of an analytical procedure is a critical process in chemical and pharmaceutical research, ensuring that a developed method is suitable for its intended purpose. globalresearchonline.netich.orgbiopharminternational.com For a compound such as this compound, this involves providing documented evidence that the analytical method will consistently produce results that are accurate, reliable, and reproducible. globalresearchonline.netwjarr.com The principles of method validation are outlined in various international guidelines, such as those from the International Council for Harmonisation (ICH). labmanager.comamsbiopharma.comfda.gov

A validation protocol should be established before the validation study begins, outlining the performance characteristics to be evaluated and their acceptance criteria. europa.eu The validation process is an integral part of the analytical procedure's lifecycle and demonstrates its fitness for use in areas such as purity assessment, stability testing, and quantification. ich.orgbiopharminternational.com

Key performance parameters are assessed during the validation of an analytical method. slideshare.net These parameters ensure that the method is capable of providing meaningful data about the analyte. The selection of which parameters to evaluate is dependent on the type of analytical procedure being validated. ich.orgasean.org

The core validation parameters typically include:

Specificity/Selectivity: This demonstrates the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. labmanager.comamsbiopharma.comscielo.br For this compound, this would involve showing that the analytical signal is not affected by potential starting materials, by-products of its synthesis, or its own degradation products. ich.org

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.comvalidationtechservices.com This is typically demonstrated by analyzing a series of dilutions of a reference standard and examining the correlation between the concentration and the analytical response. europa.eu

Range: The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. asean.orgvalidationtechservices.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. labmanager.comscielo.br It is often determined by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. propharmagroup.com

Precision: This expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. labmanager.com Precision is typically considered at three levels: repeatability, intermediate precision, and reproducibility. fda.gov

Detection Limit (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. americanpharmaceuticalreview.com

Quantitation Limit (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. americanpharmaceuticalreview.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org

The following tables provide examples of typical validation parameters and their acceptance criteria for an analytical method that could be used for the analysis of this compound.

Table 1: Typical Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Specificity | The method should be able to differentiate the analyte from all potential impurities and degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Range | To be established based on the intended application. |

| Accuracy | Recovery of 98.0% to 102.0% |

| Precision | Repeatability (RSD) ≤ 2.0% Intermediate Precision (RSD) ≤ 2.0% |

| Detection Limit | Signal-to-noise ratio of 3:1 |

| Quantitation Limit | Signal-to-noise ratio of 10:1 |

| Robustness | No significant change in results with minor variations in method parameters. |

Table 2: Example of Linearity Data for this compound